

# Methodology of Fexapotide Phase III Clinical Trials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the methodology employed in the Phase III clinical trials of **Fexapotide** (NX-1207), an investigational injectable therapy for the treatment of symptomatic benign prostatic hyperplasia (BPH). The information is compiled from published long-term safety and efficacy trial data.

#### **Mechanism of Action**

**Fexapotide** triflutate is a novel protein injectable designed for the office-based treatment of BPH.[1] Its mechanism of action involves the selective induction of apoptosis, or programmed cell death, in the glandular cells of the prostate.[2][3] This targeted cell death leads to a reduction in prostate volume, thereby alleviating the lower urinary tract symptoms (LUTS) associated with BPH.[3][4] The pro-apoptotic effect is localized to the prostate tissue, with studies showing no detectable levels of the drug in plasma following injection. Animal safety studies have indicated no adverse effects on surrounding tissues such as the urethra, bladder, rectum, or periprostatic nerves.





Click to download full resolution via product page

Caption: Fexapotide's Mechanism of Action in BPH.



# **Phase III Clinical Trial Design**

The **Fexapotide** Phase III clinical program consisted of two pivotal, randomized, double-blind, placebo-controlled, parallel-group trials (NX02-0017 and NX02-0018) conducted at 72 sites in the United States. These trials were designed to assess the long-term safety and efficacy of a single transrectal intraprostatic injection of **Fexapotide**.

# **Study Population and Enrollment Criteria**

A total of 995 patients with symptomatic BPH were enrolled in the initial Phase III studies. The key inclusion and exclusion criteria are summarized in the table below.

| Inclusion Criteria                                                                              | Exclusion Criteria                                                                                       |  |
|-------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------|--|
| Male, 45 years of age or older                                                                  | History of prostate cancer                                                                               |  |
| Moderate to severe BPH symptoms, defined by an International Prostate Symptom Score (IPSS) ≥ 15 | Previous surgical or minimally invasive BPH treatment                                                    |  |
| Transrectal ultrasound (TRUS) confirmed prostate volume between 30 mL and 70 mL                 | Use of other approved or experimental BPH or<br>Overactive Bladder (OAB) medications during<br>the study |  |
| Maximum urinary flow rate (Qmax) < 15 mL/sec with a minimum voided volume of 125 mL             | Active urinary tract infection (UTI)                                                                     |  |
| Written informed consent obtained from all participants                                         | Known allergy to the study drug or its components                                                        |  |

# Randomization and Blinding

Patients were centrally randomized in a 3:2 ratio to receive either **Fexapotide** triflutate or a placebo (vehicle alone). The randomization was executed by an independent service provider using a computer-generated schedule. To ensure the integrity of the trial, patients, investigators, and all study personnel remained blinded to the treatment allocation throughout the primary study period.

# **Experimental Protocols**



# **Investigational Product and Administration**

- Drug Product: Fexapotide triflutate (2.5 mg) was supplied as a sterile lyophilized powder and reconstituted in 10 mL of sterile phosphate-buffered saline (PBS).
- Placebo: The placebo consisted of the 10 mL vehicle (PBS) alone.
- Administration Protocol:
  - The procedure is performed on an outpatient basis and does not require general anesthesia or a urinary catheter.
  - Under transrectal ultrasound (TRUS) guidance, a standard 22-gauge needle is used for the injection.
  - A total volume of 10 mL is administered, with 5 mL injected into the transition zone of each side of the prostate.
  - The entire injection procedure is visualized by TRUS and typically takes approximately 3-5 minutes to complete.



Click to download full resolution via product page

Caption: Phase III Clinical Trial Workflow for Fexapotide.

## **Efficacy and Safety Assessments**

A comprehensive set of assessments were performed at baseline and at various time points post-injection to evaluate the efficacy and safety of **Fexapotide**.



| Assessment                                                             | Time Points                              |
|------------------------------------------------------------------------|------------------------------------------|
| Primary Efficacy Outcome                                               |                                          |
| Change from baseline in International Prostate<br>Symptom Score (IPSS) | 365 days and at long-term follow-up      |
| Secondary & Other Efficacy Outcomes                                    |                                          |
| Peak urinary flow rate (Qmax)                                          | Baseline, 3, 6, 12 months                |
| Prostate Volume (PV) by TRUS                                           | Baseline, 12 months                      |
| BPH Impact Index (BII)                                                 | Baseline, 10 days, 1, 3, 6, 9, 12 months |
| Sexual Function Questionnaire (SFQ)                                    | Baseline, 10 days, 1, 3, 6, 9, 12 months |
| Incidence of BPH-related surgery                                       | Long-term follow-up                      |
| Incidence of Acute Urinary Retention (AUR)                             | Long-term follow-up                      |
| Safety Parameters                                                      |                                          |
| Adverse Events (AEs)                                                   | Continuously throughout the trials       |
| Hematology and Clinical Chemistry                                      | At 12 months                             |
| Serum Prostate-Specific Antigen (PSA)                                  | At 12 months                             |
| Semen Analysis (in a subgroup)                                         | At 12 months                             |
| Incidence of Prostate Cancer                                           | Long-term follow-up                      |

# **Key Phase III Trial Results Summary**

The intent-to-treat (ITT) population, which included all injected patients with at least one post-treatment IPSS assessment, was used for the primary statistical analyses.

# **Efficacy Outcomes**



| Endpoint                                                          | Fexapotide<br>Group | Placebo Group                                      | p-value  | Citation |
|-------------------------------------------------------------------|---------------------|----------------------------------------------------|----------|----------|
| Long-Term IPSS<br>Improvement<br>(Median Change<br>from Baseline) | -5.2                | -3.0                                               | < 0.0001 |          |
| Incidence of AUR<br>(Long-Term)                                   | 1.08%               | 5.63%                                              | 0.0058   |          |
| Incidence of Prostate Cancer (Long-Term)                          | 1.1%                | Not specified, but significantly higher in placebo | 0.0116   |          |
| Incidence of BPH<br>Intervention at 3<br>Years (vs. Oral<br>Meds) | 8.08%               | 27.85%                                             | < 0.0001 |          |
| Prostate Volume<br>Change at 1 Year                               | -2.06%              | Not significant                                    | 0.0003   |          |

## **Safety Outcomes**

The long-term follow-up of the Phase III trials demonstrated a favorable safety profile for **Fexapotide**.

- Adverse Events: There were no significant safety differences observed between the
   Fexapotide and placebo groups. The most common AEs were related to the injection
   procedure itself, such as transient hematuria, dysuria, and hematospermia, which resolved
   uneventfully.
- Urinary Tract Infections: The incidence of culture-confirmed UTIs within 30 days post-treatment was low and comparable between groups (0.6% in **Fexapotide** vs. 0.5% in placebo). No cases of urosepsis were reported in **Fexapotide**-treated patients.
- Systemic Effects: No significant changes in hematological or clinical chemistry parameters were noted at 12 months. Serum PSA values were not significantly altered.



- Sexual Function: Fexapotide was not associated with transient or persistent sexual side
  effects. In fact, improvements in sexual function were reported in patients receiving
  Fexapotide compared to a worsening in the placebo group.
- Immunogenicity: No detectable immune response to Fexapotide was observed, even after repeat injections.

## **Crossover Extension Studies**

Following the completion of the primary 12-month trials, patients were offered entry into open-label crossover studies (NX02-0020 and NX02-0022). These studies allowed patients, while still blinded to their initial treatment, to elect for a **Fexapotide** injection. These extension studies provided further long-term safety and efficacy data, particularly regarding re-injection.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. urotoday.com [urotoday.com]
- 2. Ronald F. Tutrone, Jr., MD, FACS | Fexapotide for BPH [grandroundsinurology.com]
- 3. The potential for NX-1207 in benign prostatic hyperplasia: an update for clinicians PMC [pmc.ncbi.nlm.nih.gov]
- 4. The potential for NX-1207 in benign prostatic hyperplasia: an update for clinicians -PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Methodology of Fexapotide Phase III Clinical Trials: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3062901#methodology-of-fexapotide-phase-iii-clinical-trials]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com